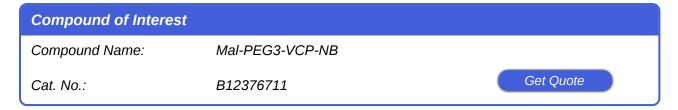


# Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The conjugation reaction, where the drug-linker is attached to the antibody, results in a heterogeneous mixture containing the desired ADC, unconjugated antibody, free drug-linker, and potentially aggregates. Effective purification is therefore a critical downstream step to ensure the safety, efficacy, and homogeneity of the final ADC product. Key quality attributes that are closely monitored and controlled during purification include the drug-to-antibody ratio (DAR), the level of high molecular weight species (aggregates), and the removal of process-related impurities such as free drug-linker and solvents.[1][2]

This document provides detailed application notes and protocols for the most common chromatography techniques used in the purification of ADCs: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Protein A Affinity Chromatography.

## **Key Purification Strategies**



The selection of a purification strategy for ADCs depends on the specific characteristics of the antibody, the drug-linker, and the conjugation chemistry. Often, a multi-step approach is employed to achieve the desired level of purity.

- Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their DAR.[3] The addition of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of ADCs with different numbers of conjugated drugs.[4]
- Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities like free drug-linker.[1] It separates molecules based on their hydrodynamic radius.
- Ion-Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge. It can be effective in removing charged impurities and, in some cases, resolving ADC species with different charge profiles.[5]
- Protein A Affinity Chromatography: Protein A chromatography is a highly specific method for capturing antibodies and ADCs that contain an Fc region. It is often used as an initial capture step to remove non-antibody-related impurities.[6]

# Data Presentation: Comparison of Purification Techniques

The following table summarizes typical performance characteristics of the different purification techniques for ADCs. The values presented are indicative and can vary significantly based on the specific ADC, process conditions, and resin selection.



Purification Technique	Primary Separation Principle	Key Impurities Removed	Typical Recovery (%)	Typical Purity (%)	DAR Homogeneit y
Hydrophobic Interaction Chromatogra phy (HIC)	Hydrophobicit Y	Unconjugated mAb, species with non- target DARs, some aggregates	>60 - 85+[2] [7]	>95[7]	High
Size Exclusion Chromatogra phy (SEC)	Size (Hydrodynam ic Radius)	Aggregates, free drug- linker	>90	>99 (monomer)[8]	Moderate
Ion-Exchange Chromatogra phy (IEX)	Net Surface Charge	Charged impurities, host cell proteins, DNA, some aggregates	70 - 90+	>97	Moderate
Protein A Affinity Chromatogra phy	Specific binding to Fc region	Non-antibody impurities, process-related contaminants	>90 - 95+[9]	>95[10]	Low

# Experimental Protocols and Workflows Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is a critical method for achieving a homogenous ADC product by separating species with different drug-to-antibody ratios.





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HIC Purification Workflow for ADCs.

Objective: To separate ADC species based on their drug-to-antibody ratio.

#### Materials:

- HIC Column: Phenyl or Butyl-based resins are common choices.
- Mobile Phase A (Binding/Wash Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
- Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
- Crude ADC sample
- Chromatography System (e.g., FPLC, HPLC)

#### Procedure:

- Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M to 1.0 M. The optimal salt concentration should be determined empirically to ensure binding of the target ADC species.
- Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A until the UV baseline is stable.
- Sample Loading: Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.



- Wash: Wash the column with 5-10 CVs of Mobile Phase A to remove any unbound material, including unconjugated antibody (DAR=0) which has lower hydrophobicity.[7]
- Elution: Elute the bound ADC species by applying a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. ADCs with higher DARs are more hydrophobic and will elute at lower salt concentrations (later in the gradient).[4]
- Fraction Collection: Collect fractions throughout the elution gradient.
- Analysis: Analyze the collected fractions using appropriate analytical techniques such as SEC for aggregation, and RP-HPLC or mass spectrometry to determine the DAR of each fraction.
- Pooling: Pool the fractions containing the ADC with the desired DAR and purity.

# Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC is a crucial polishing step to remove aggregates and other size-based impurities.



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SEC Purification Workflow for ADCs.

Objective: To remove high molecular weight aggregates and low molecular weight impurities from the ADC preparation.

Materials:



- SEC Column: Select a column with a fractionation range appropriate for monoclonal antibodies (e.g., 10-500 kDa).
- Mobile Phase (Isocratic): A buffer compatible with the final formulation, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
- Partially purified ADC sample
- Chromatography System (e.g., FPLC, HPLC)

#### Procedure:

- Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at the desired flow rate until a stable baseline is achieved.
- Sample Preparation: The ADC sample should be in a buffer compatible with the SEC mobile phase. If necessary, concentrate the sample to a suitable concentration. The sample injection volume should be kept small (typically 1-2% of the column volume) to ensure optimal resolution.
- Sample Loading: Inject the prepared ADC sample onto the column.
- Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then smaller molecules (free drug-linker, salts).
- Fraction Collection: Collect the fraction corresponding to the main monomeric ADC peak.
- Analysis: Analyze the collected fraction by analytical SEC to confirm the removal of aggregates and determine the purity of the monomeric ADC.

# Ion-Exchange Chromatography (IEX) for Impurity Removal

IEX can be used as a polishing step to remove charged impurities and can sometimes differentiate between ADC species if the conjugation process alters the overall charge of the



antibody. Cation-exchange (CEX) chromatography is commonly used for antibodies due to their typically high isoelectric points.[5]



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IEX Purification Workflow for ADCs.

Objective: To remove charged impurities such as host cell proteins, DNA, and potentially separate charge variants of the ADC.

#### Materials:

- IEX Column: Strong or weak cation-exchange (CEX) or anion-exchange (AEX) resin, depending on the pI of the ADC and the charge of the impurities to be removed.
- Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH where the ADC binds to the column (e.g., 20 mM MES, pH 6.0 for CEX).
- Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for CEX).
- ADC sample
- Chromatography System

#### Procedure:

 Sample Preparation: Perform a buffer exchange on the ADC sample into the Binding Buffer to ensure the correct pH and low ionic strength for binding.



- Column Equilibration: Equilibrate the IEX column with at least 5 CVs of Binding Buffer.
- Sample Loading: Load the prepared sample onto the column.
- Wash: Wash the column with Binding Buffer (5-10 CVs) to remove unbound impurities.
- Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (0-100% Mobile Phase B) or a pH gradient.
- Fraction Collection: Collect fractions across the elution peak.
- Analysis: Analyze the fractions for purity, yield, and the distribution of charge variants.
- Pooling: Combine the fractions that meet the required purity specifications.

## **Protein A Affinity Chromatography for ADC Capture**

Protein A chromatography is an excellent initial capture step for purifying ADCs from crude cell culture supernatants or other complex mixtures.



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Protein A Purification Workflow for ADCs.

Objective: To capture the ADC from a complex mixture and remove non-Fc-containing impurities.

#### Materials:

- Protein A Column: A column packed with Protein A affinity resin.
- Binding/Wash Buffer: PBS, pH 7.4 or other neutral pH buffer.



- Elution Buffer: A low pH buffer, e.g., 0.1 M glycine-HCl, pH 2.5-3.0.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0.
- Crude ADC sample
- Chromatography System

#### Procedure:

- Sample Preparation: Clarify the crude ADC sample by centrifugation and/or filtration to remove cells and debris. Adjust the pH of the sample to neutral if necessary.
- Column Equilibration: Equilibrate the Protein A column with 5-10 CVs of Binding Buffer.
- Sample Loading: Load the clarified sample onto the column.
- Wash: Wash the column extensively with Binding Buffer (10-20 CVs) until the UV absorbance returns to baseline, indicating the removal of all unbound impurities.
- Elution: Elute the bound ADC with the low pH Elution Buffer.
- Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to raise the pH back to a neutral range and prevent acid-induced aggregation.
- Analysis: Analyze the purified ADC for concentration, purity, and integrity.

## Conclusion

The purification of antibody-drug conjugates is a multi-faceted process that is critical for the development of safe and effective therapeutics. The choice and optimization of purification techniques such as HIC, SEC, IEX, and Protein A chromatography are essential for achieving a homogeneous product with the desired drug-to-antibody ratio and for removing process-related impurities. The protocols and workflows provided in this document serve as a guide for researchers and scientists in the field of ADC development.



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